molecular formula C9H10ClF2N B1395709 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride CAS No. 1186663-16-0

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride

Cat. No.: B1395709
CAS No.: 1186663-16-0
M. Wt: 205.63 g/mol
InChI Key: BKORYOMJPYTNMW-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2N and its molecular weight is 205.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKORYOMJPYTNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700177
Record name 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-16-0, 573704-57-1
Record name Cyclopropanamine, 1-(3,4-difluorophenyl)-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=1186663-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis and Application of 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Conformationally Restricted Phenethylamine Intermediate

In the landscape of modern pharmaceutical development, the efficiency, purity, and scalability of synthetic intermediates are paramount to the successful lifecycle of a drug product. 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, specifically the (1R,2S) enantiomer, represents a cornerstone intermediate in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist critical in the management of thrombotic cardiovascular events.[1] This guide provides an in-depth technical review of this key starting material, moving beyond simple procedural outlines to explore the causal chemistry, strategic considerations for synthesis, and robust analytical methodologies required for its successful implementation in a drug development pipeline.

The molecule's structure is deceptively simple: a cyclopropylamine ring fused to a 3,4-difluorophenyl group. This "conformationally restricted phenethylamine" motif is of significant interest in medicinal chemistry.[2] The cyclopropane ring locks the ethylamine side chain into a specific spatial orientation relative to the phenyl ring, which can lead to enhanced selectivity and potency when incorporated into a final active pharmaceutical ingredient (API). The difluoro substitution pattern on the phenyl ring is a common strategy to modulate metabolic stability and receptor binding affinity by altering the electronic properties of the ring and blocking potential sites of metabolism.[3][4]

This document serves as a technical resource for researchers, process chemists, and quality control scientists. It details the synthetic pathways, explains the rationale behind key procedural choices, outlines rigorous analytical controls, and discusses the direct impact of this intermediate's quality on the final API.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and hazard profile of an intermediate is a non-negotiable prerequisite for its safe handling and effective use in synthesis. The hydrochloride salt form is typically preferred in production environments over the free base, which exists as an oil and is less stable and harder to handle and purify.[5][6]

Table 1: Physicochemical Properties of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine and its Hydrochloride Salt

Property(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (Free Base)(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine HClSource(s)
CAS Number 220352-38-51156491-10-9 / 1402222-66-5[7][8]
Molecular Formula C₉H₉F₂NC₉H₁₀ClF₂N[7][8]
Molecular Weight 169.17 g/mol 205.63 g/mol [7][8]
Appearance Oily LiquidWhite to Off-White Solid[5][6]
Solubility -Soluble in DMSO, Ethanol, PBS (pH 7.2)[2]
Storage -Inert atmosphere, 2-8°C or -20°C[2][9]

Safety and Handling: As a chemical intermediate, this compound must be handled with appropriate precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[8]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[10]

  • Incompatible Materials: Strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride.[10]

Synthesis Methodologies: A Comparative Analysis

The synthesis of optically pure (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a critical challenge that has been addressed through various patented routes. The choice of a specific route in a drug development setting is a multifactorial decision, balancing cost, safety, yield, scalability, and the ability to control the stereochemical outcome. Below is a comparative analysis of prominent synthetic strategies.

cluster_0 Route A: Curtius/Hofmann Rearrangement cluster_1 Route B: Asymmetric Reduction & Cyclopropanation cluster_2 Route C: Nitrocyclopropane Reduction A1 3,4-Difluorobenzaldehyde A2 (E)-3-(3,4-difluorophenyl)propenoic acid A1->A2 Malonic Acid A3 Chiral Ester Intermediate A2->A3 Chiral Alcohol (e.g., L-Menthol) A4 Cyclopropanecarboxylate A3->A4 Cyclopropanation A5 Cyclopropanecarboxamide A4->A5 Amidation A6 (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine A5->A6 Hofmann or Curtius Rearrangement B1 1,2-Difluorobenzene B2 2-Chloro-1-(3,4-difluorophenyl)ethanone B1->B2 Friedel-Crafts Acylation B3 (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol B2->B3 CBS Asymmetric Reduction B4 Cyclopropyl Carboxylate B3->B4 Cyclopropanation (e.g., with Triethylphosphoacetate) B5 Final Amine Product B4->B5 Amidation -> Hofmann Degradation C1 1,2-Difluorobenzene C2 1-(3,4-difluorophenyl)-3-nitro-propan-1-one C1->C2 Acylation C3 (1R)-1-(3,4-difluorophenyl)-3-nitro-propan-1-ol C2->C3 Asymmetric Reduction C4 (1S,2R)-2-(3,4-difluorophenyl)-1-nitrocyclopropane C3->C4 Intramolecular Cyclization C5 Final Amine Product C4->C5 Nitro Group Reduction

Figure 1: High-level overview of major synthetic pathways.

Route A: Hofmann/Curtius Rearrangement from Cinnamic Acid Derivatives This classical approach often starts from 3,4-difluorobenzaldehyde. A key feature is the diastereoselective cyclopropanation of a chiral acrylate ester, followed by a Curtius or Hofmann rearrangement to install the amine group.

  • Causality: The use of a chiral auxiliary like Oppolzer's sultam or L-menthol is critical for establishing the desired stereochemistry of the cyclopropane ring early in the synthesis.[2] The Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon, is a well-established and powerful transformation for this purpose.[11]

  • Advantages: Well-understood reactions with predictable outcomes.

  • Disadvantages: Can be lengthy (often 5+ steps). The classic Curtius rearrangement involves the use of potentially explosive azide intermediates, which is a significant safety concern for industrial-scale production.[2]

Route B: Asymmetric Reduction and Subsequent Cyclopropanation This route builds the chiral center first via an asymmetric reduction of a ketone, followed by the formation of the cyclopropane ring.

  • Causality: The Corey-Bakshi-Shibata (CBS) reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is a highly effective method for generating the chiral alcohol with high enantiomeric excess (ee).[6] This stereocenter then directs the subsequent cyclopropanation.

  • Advantages: Can achieve high stereopurity.

  • Disadvantages: Often involves expensive chiral catalysts (e.g., oxazaborolidines) and hazardous reagents like borane-dimethyl sulfide complex, which releases foul-smelling dimethyl sulfide gas during workup.[5][12] The use of sodium hydride for cyclopropanation also presents flammability risks on a large scale.[2]

Route C: Nitrocyclopropane Reduction This pathway involves the formation of a nitro-substituted cyclopropane ring, which is then reduced in the final step to the desired amine.

  • Causality: The nitro group serves as a masked amine. Its strong electron-withdrawing nature facilitates certain cyclization reactions. The final reduction is typically achieved via catalytic hydrogenation.

  • Advantages: Can be an effective route.

  • Disadvantages: Often utilizes hazardous reagents like diethylazodicarboxylate (DEAD) for the cyclization step and requires careful control of the final reduction to avoid side reactions.[1]

Table 2: Comparison of Synthetic Strategies

FeatureRoute A (Hofmann/Curtius)Route B (Asymmetric Reduction)Route C (Nitrocyclopropane)
Key Transformation Hofmann/Curtius RearrangementCBS Asymmetric ReductionNitro Group Reduction
Stereocontrol Chiral AuxiliaryChiral CatalystChiral Catalyst
Key Safety Concerns Azide Intermediates (explosive)Borane Reagents, Sodium HydrideDiethylazodicarboxylate
Industrial Viability Moderate (Hofmann preferred over Curtius)High, but requires specialized reagentsModerate

Proposed Laboratory Synthesis Protocol (Illustrative)

This protocol is a synthesized representation based on common steps described in the literature, particularly Route B, designed for robust laboratory-scale synthesis. Every step must be validated with appropriate in-process controls.

Step 1: Friedel-Crafts Acylation to form 2-chloro-1-(3,4-difluorophenyl)ethanone

  • To a cooled (0-5 °C), stirred suspension of anhydrous aluminum trichloride in an appropriate solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise.

  • Slowly add 1,2-difluorobenzene to the reaction mixture, maintaining the temperature below 10 °C.[2]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Step 2: Asymmetric Reduction to (R)-2-chloro-1-(3,4-difluorophenyl)ethanol

  • In a dry, inert atmosphere, charge a reactor with the chiral oxazaborolidine catalyst (e.g., (S)-Me-CBS).

  • Add a solution of the ketone from Step 1 in anhydrous THF.

  • Cool the mixture to 0-5 °C and slowly add a solution of borane dimethyl sulfide complex.[5]

  • Stir the reaction at the controlled temperature until chiral HPLC analysis shows complete conversion and high enantiomeric excess (>95% ee).

  • Carefully quench the reaction with methanol, then concentrate and perform an aqueous workup to isolate the chiral alcohol.

Step 3: Cyclopropanation and Ester Formation

  • To a suspension of sodium hydride in anhydrous toluene, add triethyl phosphonoacetate dropwise at room temperature.

  • Add the chiral alcohol from Step 2 to the resulting ylide solution.

  • Heat the mixture to reflux and maintain until the reaction is complete (monitor by GC or HPLC).[2]

  • Cool the reaction, quench with a saturated ammonium chloride solution, and perform an extractive workup to isolate the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

Step 4: Amidation and Hofmann Rearrangement

  • Convert the ester from Step 3 to the corresponding primary amide by treatment with ammonia in a suitable solvent like methanol.

  • Prepare a fresh solution of sodium hypochlorite and sodium hydroxide in water, cooled to 0 °C.

  • Slowly add the cyclopropanecarboxamide to the cold hypochlorite solution.

  • Warm the reaction mixture to 40-50 °C and hold for several hours until the rearrangement is complete.[11]

  • Extract the resulting free base, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, into a suitable organic solvent (e.g., MTBE).

Step 5: Hydrochloride Salt Formation and Isolation

  • To the organic solution of the free base, add a calculated amount of concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol.[13]

  • Stir the mixture to allow the hydrochloride salt to precipitate.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.[13]

S1 Step 1: Acylation (1,2-Difluorobenzene) S2 Step 2: Asymmetric Reduction (Ketone Intermediate) S1->S2 AlCl₃, ClAcCl S3 Step 3: Cyclopropanation (Chiral Alcohol) S2->S3 CBS Catalyst, BH₃·SMe₂ S4 Step 4: Amidation & Hofmann (Ester Intermediate) S3->S4 NaH, (EtO)₂P(O)CH₂CO₂Et S5 Step 5: Salt Formation (Free Base Amine) S4->S5 1. NH₃ 2. NaOCl, NaOH END Final Product: (1R,2S)-Amine HCl S5->END HCl

Figure 2: Experimental workflow for the illustrative synthesis protocol.

Analytical Quality Control: Ensuring Purity and Identity

Rigorous analytical control is essential to ensure the quality of this compound, as the impurity profile of this intermediate directly translates to the final API.[14][15] A comprehensive analytical package should be employed for release testing.

Table 3: Recommended Analytical Methods for Quality Control

MethodPurposeTypical Parameters & Expected Results
HPLC (Purity) Quantify the main component and detect process-related impurities.C18 column, mobile phase of acetonitrile/water with a buffer (e.g., phosphate), UV detection. Purity should be ≥98%, with specific limits on known impurities.[1][14]
Chiral HPLC Determine the enantiomeric excess (ee) of the desired (1R,2S) enantiomer.Chiral stationary phase (e.g., cellulose- or amylose-based), non-polar mobile phase (e.g., hexane/isopropanol). The undesired enantiomer should be below the specified limit (typically <0.15%).[12]
¹H and ¹⁹F NMR Confirm the chemical structure and identity.Spectra should be consistent with the proposed structure. ¹H NMR will show characteristic peaks for the cyclopropyl and aromatic protons. ¹⁹F NMR confirms the fluorine substitution pattern.[13]
Mass Spectrometry Confirm molecular weight.ESI-MS should show a molecular ion peak corresponding to the free base [M+H]⁺.[14]
FTIR Confirm functional groups.Spectrum should show characteristic absorptions for N-H (amine salt) and C-F bonds.[14]
TGA/DSC Assess thermal stability and melting point.Provides information on decomposition temperature and solid-state properties.[13]

Conclusion and Future Perspectives

This compound is more than a simple intermediate; it is an enabling component in the synthesis of a life-saving medication. Its successful production hinges on a deep understanding of stereoselective synthesis, the careful management of hazardous reagents, and the application of rigorous analytical controls. The choice of synthetic route requires a careful balancing of economic, safety, and quality considerations. As drug manufacturing continues to evolve, there will be an ongoing drive to develop greener, safer, and more efficient syntheses, potentially involving biocatalysis or novel cyclopropanation techniques to circumvent the use of hazardous reagents. For professionals in drug development, a mastery of the principles outlined in this guide is essential for ensuring the robust and reliable supply of this critical pharmaceutical building block.

References

  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the manufacture of cyclopropylamine. EP0205403B1.
  • PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • ResearchGate. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. [Link]

  • Google Patents. Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)
  • MSN Pharma. MSN Ticagrelor Impurity. [Link]

  • PubMed Central. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. [Link]

  • Google Patents. The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
  • Pharmaffiliates. Ticagrelor-impurities. [Link]

  • PubMed. Chemical and pharmacological properties of diflunisal. [Link]

  • U.S. Food and Drug Administration. Brilinta (ticagrelor) NDA Review. [Link]

  • PubMed Central. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link]

  • MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent antiplatelet agents.[1][2] Its chemical structure, featuring a strained cyclopropyl ring, a difluoro-substituted aromatic system, and an amine salt, presents a unique spectroscopic fingerprint. Accurate and thorough characterization of this molecule is paramount for ensuring purity, confirming identity, and maintaining quality control throughout the drug development and manufacturing process.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally derived spectra for this specific compound are not widely published, this guide, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust predictive analysis. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently acquire and interpret high-quality data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the substitution pattern of the fluorine atoms.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.[3][4]

¹H NMR Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic7.10 - 7.40m-3 x Ar-H
Methine~3.0m-CH-NH₃⁺
Methine~2.5m-CH-Ar
Methylene1.20 - 1.60m-CH₂
Amine8.5 - 9.5br s-NH₃⁺
¹³C NMR Predicted δ (ppm) Assignment
Aromatic148 - 152 (d, ¹JCF)C-F
Aromatic146 - 150 (d, ¹JCF)C-F
Aromatic135 - 140 (dd)C-Ar (quaternary)
Aromatic120 - 125 (d)CH-Ar
Aromatic115 - 120 (d)CH-Ar
Aromatic110 - 115 (d)CH-Ar
Methine~35CH-NH₃⁺
Methine~25CH-Ar
Methylene~15CH₂
¹⁹F NMR Predicted δ (ppm) Assignment
Aromatic-138 to -142Ar-F
Aromatic-140 to -144Ar-F
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the ammonium group.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • Use a 30° pulse angle to allow for a shorter relaxation delay.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

      • Set a wider spectral width (e.g., 0-200 ppm).

      • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR:

      • Set the spectral width to encompass the expected chemical shifts for fluoroaromatic compounds.

      • Proton decoupling may be used to simplify the spectra.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Interpretation of NMR Spectra
  • ¹H NMR: The aromatic region is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. The cyclopropyl protons will appear in the aliphatic region, with their diastereotopic nature leading to complex splitting patterns. The ammonium protons (NH₃⁺) will likely appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent-dependent. The addition of D₂O should lead to the disappearance of this signal due to proton-deuterium exchange, confirming its assignment.[5]

  • ¹³C NMR: The carbon signals of the difluorophenyl ring will be split into doublets due to one-bond coupling with ¹⁹F (¹JCF), which is a key diagnostic feature. The other aromatic carbons will show smaller couplings to the fluorine atoms. The aliphatic carbons of the cyclopropyl ring will appear in the upfield region.

  • ¹⁹F NMR: The spectrum will likely show two multiplets in the region typical for fluoroaromatic compounds, confirming the presence of two chemically non-equivalent fluorine atoms.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Lock, Shim) transfer->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C acquire_F Acquire ¹⁹F Spectrum instrument->acquire_F ft Fourier Transform acquire_H->ft acquire_C->ft acquire_F->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate interpret Spectral Interpretation calibrate->interpret

Caption: Workflow for NMR Spectroscopic Analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the ammonium group, the aromatic ring, and the cyclopropyl moiety.

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibration
Ammonium (N-H)3200 - 2800Strong, BroadN-H Stretch
Aromatic C-H3100 - 3000MediumC-H Stretch
Aliphatic C-H3000 - 2850MediumC-H Stretch
Ammonium (N-H)1620 - 1560MediumN-H Bend
Aromatic C=C1600 - 1450Medium-StrongC=C Stretch
C-F1300 - 1100StrongC-F Stretch
C-N1250 - 1020MediumC-N Stretch
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

Interpretation of IR Spectra

The most prominent feature in the IR spectrum will be the broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).[7][8] This broadness is a result of extensive hydrogen bonding in the solid state. The aromatic and aliphatic C-H stretching vibrations will appear as sharper bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The N-H bending (asymmetric deformation) of the ammonium group is expected to be observed in the 1620-1560 cm⁻¹ range.[7] The presence of the difluorophenyl group will be confirmed by strong C-F stretching bands in the fingerprint region (1300-1100 cm⁻¹). Aromatic C=C stretching vibrations will give rise to several bands between 1600 and 1450 cm⁻¹.[9]

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis clean Clean ATR Crystal background Record Background clean->background load Load Sample background->load collect Collect Spectrum (4000-400 cm⁻¹) load->collect process Process Spectrum (Ratio, Baseline) collect->process interpret Identify Functional Group Peaks process->interpret

Caption: Workflow for IR Spectroscopic Analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and gaining insights into the structure. For a salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is most appropriate.

Predicted MS Data (ESI+)
m/z (predicted) Assignment
170.07[M+H]⁺ (protonated free amine)
153.07[M+H - NH₃]⁺
Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

  • Instrument Setup (ESI-MS):

    • Set the mass spectrometer to positive ion detection mode (ESI+).

    • Infuse the sample solution directly into the ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Interpretation of MS Spectra

In positive ion ESI-MS, the hydrochloride salt will dissociate in solution, and the free amine will be protonated. Therefore, the most prominent peak expected is the protonated molecule of the free amine, [M+H]⁺, at an m/z corresponding to the molecular weight of the free amine (169.17 g/mol ) plus the mass of a proton, resulting in a peak at approximately m/z 170.07.[10][11] High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula C₉H₁₀F₂N.[12] Fragmentation of the molecular ion may occur, with a potential loss of ammonia (NH₃) leading to a fragment at m/z 153.07. It is important to note that for fluorine-containing compounds, traditional electron ionization (EI) often does not show a molecular ion peak, making soft ionization techniques like ESI or Field Ionization (FI) preferable for molecular weight determination.[13]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Analysis dissolve Dissolve Sample dilute Dilute to Final Concentration dissolve->dilute infuse Infuse into Ion Source dilute->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum optimize->acquire identify Identify [M+H]⁺ Peak acquire->identify analyze Analyze Fragmentation identify->analyze confirm Confirm Molecular Weight & Formula (HRMS) analyze->confirm

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a robust framework for its unequivocal identification and quality assessment. The predicted data and detailed methodologies presented in this guide offer researchers and drug development professionals a solid foundation for their work with this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity and the successful advancement of new therapeutic agents.

References

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

  • CAS 1402222-66-5 Ticagrelor Intermediate Manufacturers, Exporters & Suppliers in India. Aarti Pharmalabs. [Link]

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. Chemsrc. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine.
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. PubChem. [Link]

  • (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride. PharmaCompass. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. ACS Publications. [Link]

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH. [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN. [Link]

  • IR: amines. University of Calgary. [Link]

  • Cyclopropylamine. PubChem - NIH. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Question Video: Mass Spectrum of Fluorine (F₂). Nagwa. [Link]

  • Intermediate of Ticagrelor and preparation method therefor, and ...
  • Mass Spectra of THMs and Fluorobenzene. Chemistry LibreTexts. [Link]

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Methodological & Application

Application and Protocol for Utilizing 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride in Lysine-Specific Demethylase 1 (LSD1) Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Potent Epigenetic Modulator

In the landscape of epigenetic drug discovery, the inhibition of histone-modifying enzymes presents a promising frontier for therapeutic intervention, particularly in oncology. Among these targets, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has garnered significant attention. LSD1 is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its aberrant activity is implicated in the pathogenesis of various cancers, making it a compelling target for small molecule inhibitors.

This document provides a comprehensive guide for researchers on the application of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, a potent derivative of trans-2-phenylcyclopropylamine (tranylcypromine), in the study of LSD1 inhibition. Tranylcypromine and its analogs are established mechanism-based inactivators of LSD1.[4][5] They function by forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[5][6] The difluoro substitution on the phenyl ring is a chemical modification aimed at enhancing potency and selectivity. This guide will detail the scientific rationale, a step-by-step protocol for a robust in vitro inhibition assay, data analysis, and visualization of the experimental workflow and inhibitory mechanism.

Mechanism of Action: Covalent Modification of the FAD Cofactor

This compound acts as a suicide inhibitor of LSD1.[7] This class of inhibitors is chemically inert until they are processed by the target enzyme's catalytic machinery. Upon binding to the active site of LSD1, the cyclopropylamine moiety undergoes an enzyme-catalyzed oxidation, which leads to the opening of the strained cyclopropyl ring. This generates a highly reactive intermediate that covalently bonds to the N5 position of the FAD cofactor.[3][4] This irreversible modification renders the enzyme catalytically inactive. Understanding this mechanism is crucial for designing experiments and interpreting the kinetic data, which will typically show time-dependent inhibition.[5][8]

cluster_0 LSD1 Active Site LSD1 LSD1 Enzyme (with FAD cofactor) Complex Enzyme-Inhibitor Complex LSD1->Complex Binding Inhibitor 1-(3,4-Difluorophenyl) cyclopropylamine HCl Inhibitor->Complex Oxidation Enzyme-Catalyzed Oxidation Complex->Oxidation Catalysis Intermediate Reactive Intermediate (Ring Opening) Oxidation->Intermediate Adduct Covalent FAD Adduct (Inactive Enzyme) Intermediate->Adduct Covalent Bonding

Figure 1: Mechanism of LSD1 Inactivation.

Experimental Protocol: In Vitro LSD1 Inhibition Assay (HRP-Coupled Colorimetric Method)

This protocol outlines a horseradish peroxidase (HRP)-coupled assay to determine the inhibitory potential of this compound against purified human LSD1 enzyme. The assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation of a substrate peptide, which is then used by HRP to oxidize a chromogenic substrate.

Materials and Reagents:
  • Purified recombinant human LSD1 enzyme

  • This compound

  • LSD1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish Peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., Amplex® Red, TMB)

  • Stop solution (if using TMB)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in LSD1 Assay Buffer to create a range of concentrations for IC₅₀ determination.

    • Dilute the LSD1 enzyme and H3K4me2 substrate to their final working concentrations in LSD1 Assay Buffer.

    • Prepare a working solution of HRP and the chromogenic substrate according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test wells: A fixed volume of diluted LSD1 enzyme and a corresponding volume of the serially diluted inhibitor.

      • Positive control well: A fixed volume of diluted LSD1 enzyme and a corresponding volume of assay buffer (without inhibitor).

      • Negative control (blank) well: A fixed volume of assay buffer (without LSD1 enzyme) and a corresponding volume of assay buffer (without inhibitor).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • To each well, add the H3K4me2 substrate to initiate the demethylation reaction.

    • Simultaneously, add the HRP and chromogenic substrate mixture to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Measurement:

    • If using a stop solution (like for TMB), add it to each well.

    • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength for the chosen chromogenic substrate.[9]

start Start prep Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution - Detection Reagents start->prep setup Assay Plate Setup: - Add Enzyme & Inhibitor - Pre-incubate 15 min prep->setup initiate Initiate Reaction: - Add Substrate - Add HRP & Chromogen setup->initiate incubate Incubate at 37°C (30-60 min) initiate->incubate read Read Plate (Absorbance/Fluorescence) incubate->read analyze Data Analysis: - Subtract Blank - Normalize to Control - Plot Dose-Response - Calculate IC50 read->analyze end End analyze->end

Figure 2: LSD1 Inhibition Assay Workflow.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average reading from the negative control (blank) wells from all other readings.

  • Normalization: Calculate the percentage of LSD1 activity for each inhibitor concentration relative to the positive control (100% activity).

    • % Activity = (Signal of Test Well / Signal of Positive Control Well) * 100

  • Dose-Response Curve: Plot the % Activity against the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Sample Data Presentation
Inhibitor Conc. (µM)Absorbance (450 nm)% Inhibition
0 (Control)1.250
0.011.1012
0.10.8532
10.6052
100.2580
1000.1092

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be incorporated into the experimental design:

  • Positive Control: A known LSD1 inhibitor (e.g., tranylcypromine) should be run in parallel to validate the assay's performance.

  • Time-Dependency Test: To confirm the mechanism-based inactivation, pre-incubate the enzyme with the inhibitor for varying durations before adding the substrate. A time-dependent decrease in IC₅₀ would support this mechanism.

  • Dialysis or Gel Filtration: To confirm irreversible inhibition, incubate the enzyme with a high concentration of the inhibitor, then remove the unbound inhibitor by dialysis or gel filtration. The enzyme activity should not recover, unlike in reversible inhibition.

Conclusion

This compound and its analogs are valuable tools for probing the function of LSD1 and for the development of novel epigenetic therapies.[2] The protocols and scientific rationale presented in this guide provide a solid foundation for researchers to conduct robust and reproducible enzyme inhibition studies. Careful experimental design, including appropriate controls, is paramount for generating high-quality, trustworthy data that can confidently advance our understanding of LSD1-mediated biological processes and the therapeutic potential of its inhibitors.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its high purity for downstream applications. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Impurities can originate from starting materials, intermediates, byproducts, and reagents used in the synthesis. Based on common synthetic routes, potential impurities are listed in the table below.

Impurity TypePotential ImpuritiesOrigin
Starting Materials 3,4-Difluorobenzaldehyde, Malonic acid, 1,2-Difluorobenzene, Chloroacetyl chlorideIncomplete reaction or carry-over
Intermediates (E)-3-(3,4-difluorophenyl)-2-propenoic acid, 2-chloro-1-(3,4-difluorophenyl)ethanone, (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylateIncomplete conversion to the next step
Byproducts Diastereomers (cis-isomers), Enantiomers ((1S,2R)-isomer), Products from side reactions (e.g., over-reduction)Lack of stereoselectivity in the cyclopropanation or reduction steps
Reagents Thionyl chloride, Pyridine, Borane dimethylsulfide complex, Sodium azideCarry-over from the reaction work-up

Q2: What is the recommended method for recrystallization?

A2: Recrystallization is a powerful technique for purifying this compound. A common and effective solvent system is a mixture of methanol and water.[1] The principle behind this is that the compound is soluble in hot methanol and less soluble in water. By dissolving the crude product in a minimal amount of hot methanol and then adding water as an anti-solvent, the pure hydrochloride salt will crystallize out upon cooling, leaving impurities in the solution. Other potential solvent systems include isopropanol/water and ethanol/diethyl ether.

Q3: How can I assess the chemical and chiral purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing chemical purity by separating the main compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can confirm the chemical structure and provide information about the presence of impurities.

  • Mass Spectrometry (MS): Can be used to identify the molecular weight of the compound and any impurities.

Q4: What are the key analytical techniques for quality control?

A4: For comprehensive quality control, the following analytical techniques are crucial:

  • HPLC/UPLC: For purity and impurity profiling.

  • Chiral HPLC: For enantiomeric purity.

  • NMR (1H, 13C, 19F): For structural confirmation and identification of impurities.

  • Gas Chromatography (GC): For residual solvent analysis.[3][4]

  • X-Ray Diffraction (XRD): To confirm the crystalline form.[1]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

Q5: How should I store the purified compound?

A5: this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or as specified by the supplier.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Problem 1: My final product has a persistent yellow or brown color.

What could be the cause?

Color impurities often arise from the degradation of starting materials or intermediates, or from residual reagents that are colored.

How can I solve this?

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution to remove the carbon and the adsorbed color impurities. Proceed with crystallization.

  • Recrystallization: A carefully executed recrystallization can effectively remove colored impurities. Ensure you are using an appropriate solvent system and that the cooling process is not too rapid, as this can trap impurities.

  • Reversed-Phase Flash Chromatography: If recrystallization is ineffective, reversed-phase flash chromatography can be a powerful tool for removing colored impurities.[5]

Problem 2: I am getting a low yield after recrystallization.

What could be the cause?

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor.

  • Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities.

  • Incomplete precipitation: The pH of the solution might not be optimal for the hydrochloride salt to fully precipitate.

How can I improve the yield?

  • Minimize the amount of hot solvent: Use just enough hot solvent to fully dissolve the crude product.

  • Slow cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Optimize the anti-solvent addition: When using an anti-solvent, add it slowly to the point of saturation to induce crystallization.

  • pH adjustment: Ensure the solution is acidic to maintain the hydrochloride salt form and promote precipitation.

Problem 3: My product is oiling out instead of crystallizing.

What is happening?

Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solubility of the compound in the chosen solvent system is too high, or when the solution is supersaturated at a temperature above the melting point of the solvated compound.

What should I do?

  • Change the solvent system: Use a more non-polar solvent or a different solvent/anti-solvent combination.

  • Lower the crystallization temperature: Induce crystallization at a lower temperature.

  • Seed the solution: Add a small crystal of the pure compound to the supersaturated solution to initiate crystallization.

  • Reduce the concentration: Use a more dilute solution.

Problem 4: I still see impurities in my product after recrystallization.

Why is this happening?

Some impurities may have similar solubility profiles to the desired compound, making them difficult to remove by a single recrystallization.

How can I achieve higher purity?

  • Multiple recrystallizations: Perform a second or even a third recrystallization.

  • Try a different solvent system: An impurity that is co-crystallizing in one solvent system may be more soluble in another.

  • Chromatographic purification: If recrystallization fails to remove a persistent impurity, column chromatography (either normal or reversed-phase) may be necessary.

Problem 5: The chiral purity of my product is low.

What is the source of the undesired enantiomer?

The presence of the undesired enantiomer is likely due to incomplete chiral resolution during the synthesis or a non-stereoselective step in the synthetic route.

How can I improve the enantiomeric excess?

  • Chiral Resolution: If you have a racemic mixture, you can perform a chiral resolution using a chiral acid (like mandelic acid) to form diastereomeric salts that can be separated by crystallization.

  • Optimize the Synthesis: Review the synthetic steps that establish the stereocenters. Ensure that any chiral catalysts or reagents are of high enantiomeric purity and that the reaction conditions are optimized for stereoselectivity.

Problem 6: My final product has a high residual solvent content.

What is causing this?

  • Inefficient drying: The drying time, temperature, or vacuum may be insufficient to remove all the solvent.

  • Solvent inclusion in the crystal lattice: Some solvents can become trapped within the crystals as they form.

How can I reduce the residual solvent level?

  • Optimize drying conditions: Increase the drying time, use a higher vacuum, or slightly increase the temperature (while ensuring the compound's stability).

  • Choose a different crystallization solvent: Select a solvent with a lower boiling point that is less likely to be trapped in the crystal lattice.

  • Perform a solvent exchange: After the initial crystallization, the wet cake can be slurried in a different, more volatile solvent to displace the original crystallization solvent, followed by drying.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Place the crude this compound in a clean flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • While the solution is still hot, slowly add deionized water until the solution becomes slightly turbid.

  • Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least one hour to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol/water mixture.

  • Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Chiral HPLC Analysis (Starting Point for Method Development)

  • Column: Daicel Chiralcel IC-3 (250 x 4.6 mm, 3 µm) or equivalent.[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v). The ratio may need to be optimized.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

Protocol 3: NMR Analysis for Structural Confirmation and Purity Assessment

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Acquire 1H and 19F NMR spectra.

  • Confirm the characteristic peaks of this compound.

  • Integrate the peaks to check for the presence of any impurities. The absence of unexpected signals is an indication of high purity.

Visualizations & Data Tables

Troubleshooting Decision Tree

Troubleshooting_Purification cluster_troubleshooting Troubleshooting start Crude Product recrystallization Perform Recrystallization start->recrystallization analysis Analyze Purity (HPLC, NMR) recrystallization->analysis pure_product Pure Product analysis->pure_product Purity OK impure_product Product Impure analysis->impure_product Purity Not OK color_issue Color Issue? impure_product->color_issue yield_issue Low Yield? impure_product->yield_issue crystallization_issue Oiling Out? impure_product->crystallization_issue impurity_issue Persistent Impurities? impure_product->impurity_issue chiral_issue Low Chiral Purity? impure_product->chiral_issue solvent_issue High Residual Solvent? impure_product->solvent_issue carbon_treatment Activated Carbon Treatment color_issue->carbon_treatment optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) yield_issue->optimize_recrystallization change_solvent Change Solvent System crystallization_issue->change_solvent chromatography Chromatography impurity_issue->chromatography chiral_resolution Chiral Resolution chiral_issue->chiral_resolution optimize_drying Optimize Drying Conditions solvent_issue->optimize_drying carbon_treatment->recrystallization optimize_recrystallization->recrystallization change_solvent->recrystallization chromatography->analysis chiral_resolution->recrystallization optimize_drying->analysis

Sources

Technical Support Center: 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting guides for common experimental challenges. Our goal is to ensure the integrity of your experiments by providing scientifically sound and practical advice.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in a freezer at -20°C.[1][2] The container should be tightly sealed and stored under an inert atmosphere, such as argon or nitrogen, as the compound is sensitive to air and moisture.[3] For short-term storage, a cool, dry, and well-ventilated area away from incompatible substances is sufficient.[4][5] Some suppliers may ship the product at room temperature, but for maintaining long-term purity, refrigerated or frozen storage is advised.[2][6]

Q2: Is this compound hygroscopic?

A2: While specific data on the hygroscopicity of this exact compound is not extensively published, amine hydrochlorides as a class, particularly those that are crystalline solids, have the potential to be hygroscopic.[7] It is best practice to handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier, to prevent moisture absorption. Clumping or caking of the powder is a physical indicator of water uptake.[7]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathway of concern for this compound is hydrolysis of the cyclopropylamine moiety, which is accelerated in high pH (alkaline) conditions.[8][9] Deamination, the removal of the amine group, is another potential degradation route for cyclopropylamines.[4] Oxidation can also lead to discoloration of the compound.[1]

Q4: What are the visual signs of degradation?

A4: As a white to off-white crystalline solid, any significant color change to yellow or brown may indicate degradation, likely due to oxidation.[1][3][10] As mentioned, physical changes like clumping or the appearance of a liquid phase (deliquescence) suggest moisture absorption, which can facilitate hydrolytic degradation.[7]

Q5: Is this compound light-sensitive?

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty in accurately weighing the solid. The compound is hygroscopic and is absorbing moisture from the air, leading to weight fluctuations.[7]Weigh the compound quickly in a low-humidity environment. For highly accurate measurements, consider weighing it in a glovebox. Alternatively, weigh an approximate amount, prepare your solution, and then accurately determine the concentration via a validated analytical method like HPLC.[6]
The solid has clumped or appears wet. The compound has absorbed atmospheric moisture due to improper storage or handling.[7]If the clumping is minor, the material may still be usable for non-critical applications. For sensitive experiments, it is highly recommended to use a fresh, unopened container of the compound. To prevent this, always store the compound in a tightly sealed container with a desiccant, and minimize the time the container is open to the atmosphere.[7]
Solutions of the compound turn yellow or brown over time. This is likely due to oxidative degradation. The presence of impurities or exposure to air and light can accelerate this process.[1][12]Prepare solutions fresh whenever possible. If a stock solution must be stored, keep it in a tightly sealed amber vial, purge the headspace with an inert gas (e.g., argon), and store at a low temperature (2-8°C or -20°C).
Inconsistent results in biological assays. This could be due to the degradation of the compound in the assay medium, especially if the pH is high.[8][9]Check the pH of your assay buffer. If it is alkaline, the compound may be degrading. Consider running control experiments to assess the stability of the compound in your assay medium over the time course of the experiment. If degradation is confirmed, you may need to adjust the buffer pH or add the compound to the assay at the last possible moment.
Appearance of unexpected peaks in HPLC analysis. These could be degradation products or impurities. The mobile phase composition can also affect peak shape and retention time.Refer to the Protocol for a Stability-Indicating HPLC Method below. Ensure your mobile phase is properly prepared and that the pH is suitable to prevent on-column degradation. If new peaks appear in aged samples, they are likely degradation products.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution of this compound, minimizing exposure to atmospheric moisture.[13][14]

  • Preparation: Before you begin, ensure all glassware is clean and thoroughly dry. Have your solvent and a tightly sealing amber vial ready.

  • Weighing: In a low-humidity environment, quickly weigh the desired amount of this compound into a clean, dry container.

  • Dissolution: Add the desired solvent to the solid. This compound is soluble in solvents such as DMSO and ethanol.

  • Mixing: Cap the vial and mix thoroughly by vortexing or sonicating until the solid is completely dissolved.

  • Storage: If not for immediate use, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before tightly sealing. Store the solution protected from light at 2-8°C for short-term use or -20°C for longer-term storage.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are crucial for specific applications.[15][16]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A common starting point is a gradient elution with:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

    • The gradient can be optimized to ensure separation of the parent compound from any degradation products.

  • Detection:

    • UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).

  • Sample Preparation:

    • Dilute the stock solution of this compound in the mobile phase to a suitable concentration for HPLC analysis.

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Analysis:

    • Inject the prepared samples and analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. A validated stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks.

Visualizations

Logical Flow for Troubleshooting Inconsistent Experimental Results

Troubleshooting_Flowchart start Inconsistent Experimental Results Observed check_compound Is the solid compound visually okay? (white, free-flowing powder) start->check_compound check_solution Was the solution freshly prepared? check_compound->check_solution Yes use_new_stock Use a fresh, unopened stock of the compound. check_compound->use_new_stock No (discolored/clumped) check_assay_pH What is the pH of the assay medium? check_solution->check_assay_pH Yes prepare_fresh Prepare a fresh solution immediately before use. check_solution->prepare_fresh No run_stability_control Run a stability control experiment in the assay medium. check_assay_pH->run_stability_control pH > 7 (Alkaline) other_factors Consider other experimental variables. check_assay_pH->other_factors pH <= 7 (Neutral/Acidic) degradation_suspected Compound degradation is likely. use_new_stock->start prepare_fresh->start run_stability_control->degradation_suspected

Caption: Troubleshooting inconsistent results.

Key Factors Influencing Stability

Stability_Factors cluster_factors Environmental Factors compound {1-(3,4-Difluorophenyl)cyclopropylamine HCl | Stability} pH pH (High pH accelerates hydrolysis) compound->pH Moisture Moisture (Hygroscopic nature) compound->Moisture Light Light (Potential for photodegradation) compound->Light Temperature Temperature (Affects degradation rate) compound->Temperature Oxygen Oxygen (Can cause oxidation/discoloration) compound->Oxygen

Caption: Key factors affecting stability.

References

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]

  • Dow Chemical Company. (2013). Decolorization of amines. EP2621887A1.
  • Hayakawa, I., Atarashi, S., & Yokohama, S. (1986). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 29(2), 167-171. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(8), 2695-2703. [Link]

  • Dainippon Ink and Chemicals. (2014). Amine decolorization. JP5785262B2.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-357. [Link]

  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Society Transactions, 12(6), 1177-1178. [Link]

  • Carolina Biological Supply Company. (2009, July 1). Solution Preparation [Video]. YouTube. [Link]

  • Sharma, S., & Singh, G. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10. [Link]

  • RAMPF Group. Effects of Oxidation on Amine-Containing Materials. [Link]

  • Ciba-Geigy Corporation. (1986). Process for the manufacture of cyclopropylamine. US4590292A.
  • Reddy, B. R., & Rao, N. V. (2022). Stability Indicating HPLC Method Development and Validation for the Detection and Quantification of Atogepant in Bulk Drug and Pharmaceutical Formulations. YMER, 21(10), 84-97. [Link]

  • ResearchGate. Photostability studies. [Link]

  • Chen, Y., et al. (2018). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 52(3), 1137-1145. [Link]

  • Al-Ahdal, K., et al. (2021). Effect of aging on color stability of amine-free resin cement through the ceramic laminate veneer. Journal of Conservative Dentistry, 24(6), 553-558. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis and optimization of 1-(3,4-Difluorophenyl)cyclopropylamine and its hydrochloride salt. This compound is a critical chiral intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor.[1][2][3] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. The synthesis, however, presents several challenges, from achieving high enantiomeric excess to ensuring process safety and scalability.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices. We will explore common pitfalls and offer robust troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Section 1: Overview of a Common Synthetic Strategy

While several synthetic routes exist, a prevalent and industrially relevant approach begins with the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by a stereoselective reduction, cyclopropanation, and subsequent transformations to yield the target amine.[4][5] Understanding this pathway is crucial for contextualizing the optimization challenges discussed later.

G A 1,2-Difluorobenzene B 2-Chloro-1-(3,4-difluorophenyl)ethanone A->B Friedel-Crafts Acylation (AlCl3, Chloroacetyl chloride) C (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol B->C Asymmetric CBS Reduction (e.g., (S)-Me-CBS, Borane complex) D Ethyl (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylate C->D Cyclopropanation (Triethyl phosphonoacetate, NaH) E (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxamide D->E Ammonolysis F (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine E->F Hofmann Rearrangement (NaOCl, NaOH) G 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride F->G Salt Formation (HCl in solvent) G cluster_0 Troubleshooting Low Enantiomeric Excess (ee%) cluster_1 Primary Checks cluster_2 Secondary Checks Problem Low ee% (<95%) Temp Verify Temperature Control (Is it consistently low?) Problem->Temp Investigate Cat Check Catalyst Quality (Purity, Storage) Problem->Cat Investigate Bor Confirm Borane Molarity (Titrate before use) Problem->Bor Investigate Stoich Optimize Stoichiometry (Avoid large excess of borane) Temp->Stoich Solv Ensure Anhydrous Solvent (THF, etc.) Cat->Solv

Caption: A troubleshooting flowchart for low enantiomeric excess in CBS reductions.

2.2 Cyclopropanation

The formation of the three-membered ring is another cornerstone of the synthesis. Both diastereoselectivity (achieving the trans isomer) and yield are primary concerns.

Q1: My cyclopropanation yield is poor when using trimethylsulfoxonium iodide (Corey-Chaykovsky reaction). What are the critical parameters?

A1: The Corey-Chaykovsky reaction is a robust method for cyclopropanation, but its success hinges on the effective formation of the sulfur ylide.

  • Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate trimethylsulfoxonium iodide, forming the reactive dimethylsulfoxonium methylide. This ylide then attacks the electrophilic double bond of the precursor (e.g., an α,β-unsaturated ester or amide) in a conjugate addition, followed by intramolecular ring closure to form the cyclopropane ring.

  • Troubleshooting Steps:

    • Base and Ylide Formation: Sodium hydride is the most common base. [1]It is crucial to use a fresh, high-quality dispersion of NaH and to wash it with dry hexanes to remove the protective mineral oil, which can interfere with the reaction. The reaction of NaH with the sulfoxonium salt should be allowed sufficient time (typically 1 hour at room temperature) to ensure complete ylide formation before adding the substrate. [1] 2. Solvent: Anhydrous polar aprotic solvents like DMSO or DMF are required to dissolve the sulfoxonium salt and facilitate the reaction. DMSO is often preferred. [1]Rigorous drying of the solvent is mandatory.

    • Temperature: While ylide formation can be done at room temperature, the subsequent cyclopropanation reaction may benefit from gentle heating (e.g., 50-60°C) to ensure a reasonable reaction rate, but this must be balanced against potential side reactions. Monitor the reaction by TLC or HPLC to determine the optimal temperature and time.

    • Substrate Purity: Impurities in your α,β-unsaturated precursor can quench the ylide or lead to side products. Ensure the precursor is pure before committing it to the reaction.

Q2: How can I improve the trans diastereoselectivity of the cyclopropanation?

A2: The trans isomer is the desired product for the synthesis of Ticagrelor. [6]The stereochemical outcome is often thermodynamically controlled.

  • Causality: The formation of the trans product, where the bulky phenyl group and the ester/amide group are on opposite sides of the ring, is generally favored as it minimizes steric hindrance in the final product. The reaction conditions can influence the kinetic vs. thermodynamic product ratio.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Allowing the reaction to proceed for a longer time or at a slightly elevated temperature can favor the formation of the more stable trans isomer. The intermediate formed after the initial conjugate addition may be reversible, allowing for equilibration to the thermodynamically preferred pathway.

    • Choice of Activating Group: The nature of the electron-withdrawing group on the alkene can influence stereoselectivity. While esters are common, bulkier groups might enhance the preference for the trans product due to increased steric demand.

2.3 Final Salt Formation and Purification

The final step involves isolating the free amine as its hydrochloride salt, which provides a stable, crystalline solid that is easier to handle and purify.

Q1: I am struggling to crystallize the 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride salt. It either oils out or the yield is low.

A1: Crystallization is both a purification and an isolation step, and its success depends on finding the right thermodynamic balance in a suitable solvent system.

  • Causality: Crystallization requires the product to be soluble in the chosen solvent at a higher temperature but sparingly soluble at a lower temperature. The rate of cooling, concentration, and presence of impurities all affect the outcome.

  • Troubleshooting Steps:

    • Solvent System Selection: A common method involves dissolving the free amine in a solvent like methanol (MeOH) or isopropanol (IPA) and then adding a solution of HCl (either aqueous or in a solvent like ether or IPA). [7]The key is to find a solvent system where the hydrochloride salt has low solubility. Often, a combination of a polar solvent (to dissolve the amine) and a less polar co-solvent (to act as an anti-solvent for the salt) is effective. Experiment with solvent systems like IPA/heptane, ethanol/MTBE, or acetone/water.

    • Control the pH: Ensure you are adding a slight excess of HCl to fully protonate the amine. The pH of the final mixture should be acidic.

    • Cooling Profile: Avoid "crash cooling." A slow, controlled cooling rate allows for the formation of larger, more ordered crystals, which are easier to filter and typically have higher purity. A typical profile might be to cool from 60°C to 20°C over 2-4 hours, followed by holding at 0-5°C for several hours before filtration.

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, use it to seed the supersaturated solution. This provides a template for crystal growth and can dramatically improve crystallization success.

    • Concentration: Ensure your product is sufficiently concentrated. If the solution is too dilute, the solubility limit may never be reached, even upon cooling. If you are getting low yields, try carefully removing some solvent under vacuum before initiating cooling.

Section 3: Key Experimental Protocol

This section provides a representative, detailed protocol for the critical asymmetric reduction step, emphasizing the control necessary for a successful outcome.

Protocol: Asymmetric CBS Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

  • Safety Note: This reaction uses borane-dimethyl sulfide (BMS), which is corrosive, flammable, and releases toxic gases upon decomposition. It also uses cryogenic liquids for cooling. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate PPE.

  • Reagents & Equipment:

    • 2-Chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq)

    • (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, typically as a 1M solution in toluene)

    • Borane-dimethyl sulfide complex (BMS, ~10M, 0.8 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Dry, inert-atmosphere reaction flask with a magnetic stirrer, temperature probe, and addition funnel.

    • Cooling bath (e.g., acetone/dry ice).

  • Procedure:

    • Setup: Assemble the dry glassware under a positive pressure of nitrogen. Charge the reaction flask with the (S)-Me-CBS solution (0.1 eq) and anhydrous THF.

    • Cooling: Cool the catalyst solution to -10°C to 0°C.

    • BMS Addition: Slowly add the BMS (0.8 eq) dropwise via syringe or addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate may form. Stir the mixture for an additional 15-20 minutes at this temperature.

    • Substrate Addition: Dissolve the 2-chloro-1-(3,4-difluorophenyl)ethanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 0°C and 5°C.

    • Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the progress by TLC or HPLC. The reaction is typically complete within 2-4 hours. In-process control: A successful reaction will show >98% conversion of the starting ketone.

    • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (MeOH) at 0°C. CAUTION: This is a highly exothermic step that generates hydrogen gas. Add the MeOH extremely carefully to control the gas evolution and temperature.

    • Work-up: After the quench is complete (gas evolution ceases), allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure. Add a suitable solvent like methyl tert-butyl ether (MTBE) or ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

    • Analysis: Analyze the crude product by chiral HPLC to determine the enantiomeric excess (ee%). Expected outcome: ee% > 98%. The product can then be purified by chromatography or used directly in the next step if purity is sufficient.

Section 4: Data Tables for Quick Reference

Table 1: Comparison of Parameters for Asymmetric Reduction

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Temperature 15°C to 25°C0°C to 5°CLower temperature enhances the energy difference between diastereomeric transition states, increasing enantioselectivity. [2]
Borane Reagent Old, un-titrated BMSFresh, recently titrated BMSEnsures accurate stoichiometry and avoids side reactions from impurities. [5]
Quenching Rapid addition of MeOHSlow, dropwise addition at <10°CPrevents dangerous exotherms and potential pressure buildup from H2 evolution.
Solvent Technical grade THFAnhydrous THF (<50 ppm H2O)Water destroys the borane reagent and catalyst, leading to low yield and ee%.
Conclusion

The synthesis of this compound is a multi-step process where success in each stage is contingent upon rigorous control of reaction parameters. The most formidable challenges—achieving high enantiomeric purity in the reduction and executing a high-yield cyclopropanation—can be overcome through a systematic, knowledge-based approach. By understanding the causality behind reaction mechanisms and potential failure modes, researchers can effectively troubleshoot issues, optimize conditions, and develop a robust and scalable process. This guide serves as a foundational resource for that endeavor.

References
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Available at: [Link]

  • CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents.
  • Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]

  • WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i) - Google Patents.
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine - PubChem. Available at: [Link]

  • WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Available at: [Link]

  • Simmons-Smith Reaction | NROChemistry. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Efficacy of 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride Derivatives as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-(3,4-Difluorophenyl)cyclopropylamine Scaffold

The 1-(3,4-difluorophenyl)cyclopropylamine core is a privileged scaffold in medicinal chemistry, most notably for its potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[1] LSD1, also known as KDM1A, plays a crucial role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] Its overexpression is frequently observed in a variety of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it an attractive target for therapeutic intervention.[1][2]

Derivatives of this scaffold, particularly those based on the tranylcypromine (TCP) structure, have been extensively investigated as irreversible inhibitors of LSD1.[2] These compounds typically function by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to its inactivation.[1][3] The 3,4-difluorophenyl substitution is a key feature that can enhance potency and modulate pharmacokinetic properties. This guide will delve into a comparative analysis of various derivatives, exploring how modifications to the core structure impact their biological efficacy.

Comparative Efficacy of Derivatives: A Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(3,4-difluorophenyl)cyclopropylamine derivatives is highly dependent on the nature and position of substituents on the cyclopropylamine moiety. While a comprehensive dataset for a systematic series of 1-(3,4-difluorophenyl)cyclopropylamine hydrochloride derivatives is not available in a single source, we can infer structure-activity relationships from studies on broader classes of arylcyclopropylamines.

Substitutions on the Amine Group

Modifications at the primary amine are a common strategy to enhance potency and selectivity. The introduction of various substituents can influence the inhibitor's interaction with the LSD1 active site.

Table 1: Comparative LSD1 Inhibitory Activity of N-Substituted Arylcyclopropylamine Derivatives

Compound IDCore StructureN-SubstitutionLSD1 IC50 (nM)Reference
TCP Phenylcyclopropylamine-H~200,000[1]
GSK2879552 ArylcyclopropylamineComplex heterocyclic moiety17[1]
Iadademstat (ORY-1001) ArylcyclopropylamineComplex heterocyclic moiety<1[1]
Bomedemstat (IMG-7289) ArylcyclopropylamineComplex heterocyclic moiety19[1]
Pulrodemstat (CC-90011) ArylcyclopropylamineComplex heterocyclic moiety12[1]

Note: The core structure for the clinical candidates is more complex than simple phenylcyclopropylamine, but they all share the cyclopropylamine inhibitory warhead. The IC50 values are presented to illustrate the impact of N-substitution on potency.

As evidenced by the data, substitution on the nitrogen atom with larger, often heterocyclic, moieties can dramatically increase inhibitory potency against LSD1. This is attributed to enhanced interactions with the substrate-binding pocket of the enzyme.

Substitutions on the Cyclopropyl Ring

Alterations to the cyclopropyl ring itself can also modulate activity, though this is a less common modification. The stereochemistry of the substituents on the cyclopropyl ring is critical for potent inhibition. For most potent LSD1 inhibitors, the trans configuration of the aryl and amine groups is preferred.[4]

Mechanism of Action: Irreversible Inhibition of LSD1

The primary mechanism by which 1-(3,4-difluorophenyl)cyclopropylamine derivatives inhibit LSD1 is through irreversible covalent modification of the FAD cofactor.[3] The cyclopropylamine moiety acts as a "warhead" that, upon oxidation by FAD, generates a reactive intermediate that covalently binds to the cofactor.

LSD1 Inhibition Pathway cluster_0 LSD1 Active Site Inhibitor 1-(3,4-Difluorophenyl)cyclopropylamine Derivative LSD1_FAD LSD1-FAD Complex Inhibitor->LSD1_FAD Binding Intermediate Reactive Intermediate LSD1_FAD->Intermediate Oxidation by FAD Inactive_Complex Covalent Adduct (Inactive LSD1) Intermediate->Inactive_Complex Covalent Modification

Figure 1: Proposed mechanism of irreversible LSD1 inhibition.

Experimental Protocols for Efficacy Evaluation

The biological efficacy of 1-(3,4-difluorophenyl)cyclopropylamine derivatives is assessed through a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro LSD1 Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified LSD1.

This is a widely used method to determine LSD1 activity. The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂), which is then used by HRP to oxidize a substrate, resulting in a detectable signal (e.g., fluorescence or absorbance).

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human LSD1, a suitable substrate (e.g., dimethylated histone H3 peptide), HRP, and a detection reagent (e.g., Amplex Red).

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Assay Reaction:

    • Add the test compound and LSD1 enzyme to a microplate well and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Incubate at room temperature to allow for the demethylation reaction to proceed.

  • Detection:

    • Add the HRP and detection reagent mixture to each well.

    • Incubate to allow for color or fluorescence development.

    • Measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HTRF assays are another common method for measuring LSD1 activity and offer high sensitivity and a low background.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant LSD1, a biotinylated histone H3 peptide substrate, a europium cryptate-labeled anti-monomethyl histone H3 antibody, and an XL665-labeled streptavidin.

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Assay Reaction:

    • Incubate the LSD1 enzyme with the test compounds.

    • Add the biotinylated substrate to initiate the demethylation reaction.

  • Detection:

    • Stop the reaction and add the detection reagents (antibody and streptavidin).

    • Incubate to allow for the formation of the HTRF complex.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.

  • Data Analysis: The HTRF ratio is used to calculate the percent inhibition and determine the IC50 value.

HTRF Assay Workflow Start Start Step1 Incubate LSD1 with Inhibitor Start->Step1 Step2 Add Biotinylated Substrate Step1->Step2 Step3 Demethylation Reaction Step2->Step3 Step4 Add Detection Reagents (Eu-Ab & SA-XL665) Step3->Step4 Step5 HTRF Complex Formation Step4->Step5 Step6 Read Fluorescence Step5->Step6 End Calculate IC50 Step6->End

Figure 2: Workflow for a typical LSD1 HTRF assay.

Cell-Based Assays

These assays evaluate the effects of the compounds on cellular processes that are dependent on LSD1 activity.

These assays determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are known to be sensitive to LSD1 inhibition (e.g., AML cell lines like MV4-11 or THP-1).

Protocol:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® luminescent cell viability assay, which quantifies ATP levels.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or EC50 values from the dose-response curves.

This assay assesses the ability of a single cell to grow into a colony, a measure of self-renewal capacity that is often dysregulated in cancer.

Protocol:

  • Cell Plating: Plate a low density of cells in a semi-solid medium (e.g., methylcellulose) containing the test compound at various concentrations.

  • Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

  • Colony Staining and Counting: Stain the colonies with a suitable dye (e.g., crystal violet) and count the number of colonies in each treatment group.

  • Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect of the compound on clonogenic growth.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of LSD1 inhibitors with significant potential for the treatment of various cancers. The structure-activity relationship studies highlight the importance of substitutions on the amine group for enhancing potency and selectivity. The irreversible mechanism of action provides a sustained inhibitory effect.

Future research in this area should focus on the systematic synthesis and evaluation of 1-(3,4-difluorophenyl)cyclopropylamine derivatives with diverse substitutions to further refine the SAR and optimize for drug-like properties. Additionally, exploring the therapeutic potential of these compounds in combination with other anticancer agents may lead to more effective treatment strategies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., ... & Hong, K. B. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 831-835.
  • Mould, D. P., Alli, C., Brem, B. G., Clapp, K. L., Fray, M. J., Gorsuch, S. H., ... & Swain, S. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 483-490.
  • Maes, T., Carceller, E., Valls, N., & Borrell, J. I. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
  • Binda, C., Valente, S., Romanenghi, M., Pilu, S., Tortorici, M., Nebbioso, A., ... & Mattevi, A. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833.
  • Yamaguchi, J., Itami, K., & Muto, K. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585.
  • Salahudeen, A. A., & Snyder, M. P. (2010). A new chapter in the biology of the tranylcypromine-based inhibitors of histone demethylases. Chemistry & biology, 17(5), 435-437.
  • Vianello, P., Sartori, L., Cappa, A., Fonsi, M., Gagliardi, S., Giammarini, V., ... & Thaler, F. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European journal of medicinal chemistry, 86, 352-363.
  • Mould, D. P., Brem, B. G., Clapp, K. L., Fray, M. J., Gorsuch, S. H., Jessiman, A. S., ... & Swain, S. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS medicinal chemistry letters, 11(4), 483-490.
  • Uchida, T., Ito, A., Yoshida, M., & Ogi, K. (2014). Synthesis, LSD1 inhibitory activity, and LSD1 binding model of optically pure lysine-PCPA conjugates. Computational and structural biotechnology journal, 9, e201402002.

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of a 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the reference standard is the ultimate benchmark against which all analytical measurements are compared. Its role is not merely procedural; it is the cornerstone of quality, safety, and efficacy for any drug product.[1] A reference standard, defined as a highly purified and well-characterized compound, underpins the entire quality control framework, from raw material testing to final product release.[2]

This guide focuses on 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Ticagrelor.[3][4] Given its role, ensuring the identity, purity, and stability of its reference standard is paramount. Any deviation in the quality of this intermediate can have cascading effects on the final API's impurity profile and overall efficacy.

We will adopt a multi-faceted analytical approach, leveraging orthogonal techniques to build a comprehensive and scientifically sound characterization profile. This is not just about generating data; it's about creating a self-validating system where each result corroborates the others, establishing an unimpeachable analytical truth for the reference standard.[5]

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule.

PropertyValueSource(s)
Chemical Name This compound[6]
CAS Number 1186663-16-0[6]
Molecular Formula C₉H₁₀ClF₂N[7][8]
Molecular Weight 205.63 g/mol [7][8][9]
Appearance White to off-white solid[8]
Melting Point >172°C (decomposition)[8]
Solubility Slightly soluble in DMSO and Methanol[8]

The Orthogonal Strategy for Complete Characterization

No single analytical technique can definitively establish the full profile of a reference standard. A robust characterization relies on an orthogonal approach, where different methods based on distinct scientific principles are used to assess the same quality attributes. This strategy minimizes the risk of overlooking impurities or structural ambiguities.

G RS Reference Standard Candidate Identity Identity & Structure RS->Identity Purity Purity & Impurities RS->Purity NMR NMR (¹H, ¹³C, ¹⁹F) Identity->NMR MS Mass Spectrometry Identity->MS FTIR FTIR Identity->FTIR HPLC HPLC-UV Purity->HPLC DSC DSC Purity->DSC LOD Loss on Drying Purity->LOD Certified Certified Reference Standard NMR->Certified MS->Certified FTIR->Certified HPLC->Certified DSC->Certified LOD->Certified

Caption: Orthogonal workflow for reference standard characterization.

Part 1: Structural Elucidation and Identity Confirmation

The primary goal here is to unequivocally confirm that the molecule's structure is correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation. For this specific molecule, a suite of experiments is necessary.

  • ¹H NMR (Proton NMR): Confirms the number and connectivity of hydrogen atoms. We expect to see distinct signals for the aromatic protons and the aliphatic protons of the cyclopropyl ring. The integration of these signals should correspond to the proton count in each environment.

  • ¹³C NMR (Carbon NMR): Identifies all unique carbon environments. The difluoro-substituted aromatic ring and the cyclopropyl carbons will have characteristic chemical shifts.

  • ¹⁹F NMR (Fluorine NMR): This is crucial for fluorinated compounds.[10] It provides direct information about the fluorine atoms on the aromatic ring, confirming their positions and revealing any fluorine-containing impurities.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

  • Aromatic Region (δ 7.0-7.5 ppm): Complex multiplets corresponding to the three protons on the difluorophenyl ring.

  • Amine Protons (δ ~3.0-4.0 ppm): A broad signal for the -NH₃⁺ protons of the hydrochloride salt.

  • Cyclopropyl Protons (δ 0.8-1.5 ppm): A series of multiplets for the four protons on the cyclopropyl ring.[11]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Causality: For this molecule, MS is particularly useful for confirming the presence of the chlorine atom from the hydrochloride salt. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern in the mass spectrum, with a primary molecular ion peak (M+) and a secondary peak at M+2 with roughly one-third the intensity of the M+ peak.[12][13] This pattern is a definitive fingerprint for a monochlorinated compound.

Expected Data (ESI+):

  • [M+H]⁺: Expected at m/z 170.08 (for the free base C₉H₉F₂N).

  • Isotopic Pattern: The full spectrum of the hydrochloride salt may be complex, but analysis of the free base fragment should show the expected molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

Causality: This technique serves as a rapid and reliable identity check. For this compound, we are looking for key vibrational modes:

  • N-H Stretching: Primary amine salts show broad absorptions in the 2800-3200 cm⁻¹ region.[14]

  • Aromatic C-H and C=C Stretching: Peaks around 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

  • C-F Stretching: Strong absorptions typically found in the 1100-1300 cm⁻¹ region.

  • C-N Stretching: Found in the 1020-1250 cm⁻¹ range.[15]

Part 2: Purity Assessment and Impurity Profiling

Purity is the most critical attribute of a reference standard. We will use a primary chromatographic method and a secondary, non-chromatographic method to provide orthogonal purity data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A properly validated method can separate the main component from process-related impurities (e.g., starting materials, intermediates) and degradation products.[16]

Method Validation: The chosen HPLC method must be validated according to established guidelines like ICH Q2(R1) or USP General Chapter <1225> to ensure it is fit for purpose.[17][18] This involves assessing specificity, linearity, accuracy, precision, and robustness.

Comparative Analysis: To compare two lots of a reference standard (e.g., a new batch against an established one), the following are analyzed:

  • Purity (% Area): The primary metric, calculated from the relative peak areas.

  • Impurity Profile: The number and relative amounts of any detected impurities. The profiles should be qualitatively and quantitatively similar.

  • Retention Time: Should be consistent between batches, indicating identical interaction with the stationary phase.

Hypothetical Comparison Data:

ParameterAcceptance CriteriaPrimary Standard (Lot A)Candidate Standard (Lot B)Status
Purity (Area %) ≥ 99.5%99.91%99.85%Pass
Largest Impurity ≤ 0.15%0.05% (at RRT 1.2)0.08% (at RRT 1.2)Pass
Total Impurities ≤ 0.50%0.09%0.15%Pass
New Impurities None > 0.05%-None detectedPass
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For a highly pure crystalline substance, it will show a sharp, well-defined melting endotherm. The presence of impurities broadens this peak and lowers the melting point. The Van't Hoff equation can be used to estimate the molar purity from this melting point depression.

Causality: DSC provides a purity value based on a fundamental thermodynamic property, making it an excellent orthogonal technique to chromatography. It is particularly effective at detecting eutectic impurities that might co-elute with the main peak in HPLC.

Experimental Protocols

Protocol 1: HPLC-UV Purity Method

G Prep Sample Preparation (1.0 mg/mL in Mobile Phase A) Inject Injection (5 µL) Prep->Inject Column C18 Column (4.6 x 150 mm, 3.5 µm) Inject->Column Gradient Gradient Elution (ACN/Water w/ 0.1% TFA) Column->Gradient Detect UV Detection (260 nm) Gradient->Detect Analyze Data Analysis (Area % Purity) Detect->Analyze

Caption: Experimental workflow for HPLC-UV purity analysis.

  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.

Protocol 2: ¹H NMR Acquisition
  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solvent Reference: Calibrate the chemical shift scale to the residual DMSO peak at δ 2.50 ppm.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation, phase correction, and baseline correction. Integrate all signals.

Conclusion

The characterization of a pharmaceutical reference standard like this compound is a rigorous, multi-step process that demands scientific diligence. By employing an orthogonal analytical strategy that combines powerful spectroscopic techniques (NMR, MS, FTIR) for identity with robust separation and thermal methods (HPLC, DSC) for purity, we can build a comprehensive and defensible data package. This guide provides the framework and the scientific rationale necessary to perform this characterization, ensuring that the resulting reference standard is fit for its intended purpose: to serve as the unwavering benchmark of quality in drug development and manufacturing.

References

  • CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates. Google Patents.

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

  • 1-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride - ChemScene.

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  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 - ChemicalBook.

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A Comparative Guide to the Cross-Reactivity of 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Target Profile of a Novel Phenethylamine Derivative

1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is a conformationally restricted phenethylamine derivative. Its structural resemblance to known psychoactive compounds, particularly the irreversible, non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine), strongly suggests its potential as an inhibitor of MAO enzymes.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound, focusing on its inhibitory activity against the two major isoforms of monoamine oxidase: MAO-A and MAO-B.

Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[3] Inhibition of these enzymes can lead to profound physiological effects, making the determination of a compound's inhibitory potency and isoform selectivity a crucial step in drug discovery and development. This guide will compare the hypothetical inhibitory profile of this compound with established MAO inhibitors, providing detailed experimental protocols to generate the necessary comparative data. The alternatives chosen for this comparison are:

  • Tranylcypromine: A non-selective MAO inhibitor, serving as a structural and functional benchmark.[2]

  • Clorgyline: A selective and irreversible MAO-A inhibitor.[4][5]

  • Selegiline (L-deprenyl): A selective and irreversible MAO-B inhibitor.[6]

  • Rasagiline: Another selective and irreversible MAO-B inhibitor.[7][8]

The central hypothesis is that the difluoro-substitution on the phenyl ring of the cyclopropylamine scaffold will modulate its inhibitory activity and selectivity towards MAO-A and MAO-B compared to the non-substituted parent compound, tranylcypromine.

Theoretical Framework: The Role of Fluorination in MAO Inhibition

The introduction of fluorine atoms into a pharmacologically active molecule can significantly alter its properties, including metabolic stability, membrane permeability, and binding affinity to its target protein. In the context of MAO inhibitors, studies on fluorinated phenylcyclopropylamines have shown that the presence of fluorine on the cyclopropane ring can increase inhibitory activity towards both MAO-A and MAO-B.[9] Furthermore, the substitution of electron-withdrawing groups, such as fluorine, on the phenyl ring has been demonstrated to enhance the inhibition of both enzyme isoforms.[9] This suggests that this compound may exhibit potent MAO inhibitory activity. The precise impact on isoform selectivity, however, remains to be experimentally determined.

Comparative Data Summary

While specific experimental data for the MAO-A and MAO-B inhibitory activity of this compound is not yet publicly available, this guide provides the framework to generate such data and compare it against the known activities of our selected reference compounds. The following table presents the established inhibitory concentrations (IC50) and inhibition constants (Ki) for the comparator molecules, which will serve as the basis for our comparative analysis.

CompoundTargetIC50KiCitation
Tranylcypromine MAO-A2.3 µM-[10]
MAO-B0.95 µM-[10]
Clorgyline MAO-A0.0012 µM0.054 µM[11]
MAO-B1.9 µM58 µM[11]
Selegiline MAO-A23 µM-[6]
MAO-B0.051 µM-[6]
Rasagiline MAO-BPotent & Selective-[7][8]

Experimental Protocols for Determining MAO Inhibitory Activity and Selectivity

To ascertain the cross-reactivity profile of this compound, a series of in vitro enzyme inhibition assays are proposed. These protocols are designed to be self-validating by including appropriate controls and reference compounds.

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay provides a rapid and sensitive method to determine the IC50 values of test compounds against both MAO-A and MAO-B. The principle lies in the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine), which produces hydrogen peroxide (H2O2). The H2O2 is then detected using a fluorometric method.[12][13]

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis reagents Prepare Reagents: - Test Compound Dilutions - Comparator Dilutions - MAO-A/B Enzymes - Substrate (p-Tyramine) - Detection Reagents pre_incubation Pre-incubate MAO Enzyme with Test Compound/Comparator reagents->pre_incubation Dispense into 96-well plate reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init reaction_inc Incubate at 37°C reaction_init->reaction_inc add_detection Add Detection Reagent (HRP & Dye) reaction_inc->add_detection read_fluorescence Read Fluorescence (Ex/Em = 530/585 nm) add_detection->read_fluorescence data_analysis Calculate % Inhibition and Determine IC50 read_fluorescence->data_analysis

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the comparator compounds (Tranylcypromine, Clorgyline, Selegiline, Rasagiline) in assay buffer.

    • Reconstitute human recombinant MAO-A and MAO-B enzymes in assay buffer.[14]

    • Prepare the substrate solution (p-tyramine) and the detection reagents as per the manufacturer's instructions (e.g., a kit containing a dye reagent and horseradish peroxidase).[12][13]

  • Assay Procedure:

    • In a 96-well black plate, add the diluted test compounds or comparators to their respective wells.

    • Add the MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor-enzyme interaction.[15]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 20-60 minutes), protected from light.[15]

    • Stop the reaction and develop the signal by adding the detection reagent mixture.

    • Read the fluorescence at an excitation of ~530 nm and an emission of ~585 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Mechanism and Ki Values

To further characterize the nature of inhibition (e.g., competitive, non-competitive, irreversible), kinetic studies should be performed.

Workflow Diagram:

Ki_Determination_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis setup Vary Substrate and Inhibitor Concentrations run_assay Perform MAO Inhibition Assay as previously described setup->run_assay plot_data Generate Lineweaver-Burk or Dixon Plots run_assay->plot_data calc_ki Calculate Ki Value plot_data->calc_ki

Caption: Workflow for determining the inhibition constant (Ki).

Step-by-Step Methodology:

  • Experimental Design:

    • Perform the MAO inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

    • For each inhibitor concentration, a range of substrate concentrations should be tested.

  • Data Analysis:

    • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mechanism of inhibition.

    • Calculate the inhibition constant (Ki) using appropriate enzyme kinetic models.

Expected Outcomes and Interpretation

The experimental data generated from these protocols will allow for a direct comparison of the MAO inhibitory profile of this compound with the established profiles of the comparator compounds.

  • Potency: The IC50 and Ki values will quantify the potency of this compound as an MAO inhibitor. Lower values indicate higher potency.

  • Selectivity: By comparing the IC50 or Ki values for MAO-A and MAO-B, the isoform selectivity can be determined. A high MAO-B/MAO-A selectivity ratio indicates a preference for MAO-A, and vice versa.

  • Mechanism of Action: The kinetic studies will reveal whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive.

Based on the literature for related compounds, it is anticipated that this compound will be an irreversible inhibitor of both MAO-A and MAO-B. The difluoro-substitution is expected to enhance its potency compared to tranylcypromine. The selectivity for MAO-A versus MAO-B will be a key finding of this investigation.

Conclusion

This guide provides a robust scientific framework for the comprehensive evaluation of the cross-reactivity of this compound with respect to monoamine oxidase inhibition. By following the detailed experimental protocols and comparing the generated data with the provided reference values for established MAO inhibitors, researchers can accurately characterize the potency, selectivity, and mechanism of action of this novel compound. This information is essential for understanding its potential pharmacological profile and guiding further drug development efforts.

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved January 24, 2026, from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs. Journal of Medicinal Chemistry, 50(6), 1334–1341. [Link]

  • Gaweska, H., & Gibala, G. J. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatric Times, 37(6). [Link]

  • Kim, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]

  • Wikipedia. (2023, December 29). Tranylcypromine. In Wikipedia. [Link]

  • BioIVT. (n.d.). Configure Human Monoamine Oxidase. Retrieved January 24, 2026, from [Link]

  • Parkinson's UK. (2022, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved January 24, 2026, from [Link]

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved January 24, 2026, from [Link]

  • Youdim, M. B., & Bakhle, Y. S. (2006). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Biochemical Pharmacology, 71(1-2), 1-13. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. Expert Review of Neurotherapeutics, 16(9), 973–981. [Link]

  • Wikipedia. (2023, November 28). Selegiline. In Wikipedia. [Link]

  • Knoll, J. (1992). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 345(4), 433-437. [Link]

  • Gahr, M., et al. (2012). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Communications Biology, 3(1), 453. [Link]

  • NCBI. (n.d.). Tranylcypromine. In StatPearls. Retrieved January 24, 2026, from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved January 24, 2026, from [Link]

  • Elabscience. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Retrieved January 24, 2026, from [Link]

  • Psychiatry Online. (2020, June 16). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Retrieved January 24, 2026, from [Link]

  • Ramsay, R. R. (2012). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. In Methods in Molecular Biology (pp. 127-137). Humana Press. [Link]

  • NCBI. (2024, May 12). Kinetic modeling of the monoamine oxidase-B radioligand [18F]SMBT-1 in human brain with positron emission tomography. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of MAO-B (light blue) and its binding site for the MAO-B.... Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines …. Retrieved January 24, 2026, from [Link]

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  • MDPI. (2022, December 13). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved January 24, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride (CAS No. 1156491-10-9), a crucial intermediate in the synthesis of various therapeutic agents. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Inherent Risks

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an organic amine salt with the following key hazard classifications according to the Globally Harmonized System (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].

  • Hazardous to the Aquatic Environment, Long-term (Chronic) Hazard: Toxic to aquatic life with long lasting effects[3].

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The causality behind these hazards lies in the compound's chemical structure and reactivity. The amine group can be basic and reactive, while the difluorophenyl group contributes to its lipophilicity and potential for bioaccumulation. Upon combustion, it can release toxic and corrosive gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides[2].

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
STOT - Single ExposureCategory 3May cause respiratory irritation.[1][2]
Aquatic Hazard (Chronic)Category 2Toxic to aquatic life with long lasting effects.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow is designed to guide laboratory personnel through this critical task.

DisposalWorkflow cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_final Final Disposition A 1. Hazard Assessment & PPE Selection B 2. Gather Necessary Materials A->B Proceed once prepared C 3. Waste Characterization: Halogenated Organic Solid B->C Begin disposal D 4. Segregation: Separate from other waste streams C->D Characterized E 5. Containerization: Use a designated, compatible container D->E Segregated F 6. Labeling: 'Hazardous Waste', chemical name, hazards E->F Contained G 7. Accumulation: Store in a Satellite Accumulation Area F->G Labeled H 8. Request Waste Pickup: Contact EHS or licensed disposal vendor G->H Ready for disposal I 9. Documentation: Maintain disposal records H->I Pickup completed

Caption: Disposal workflow for this compound.

Step 1: Hazard Assessment and PPE Selection

Why: The primary principle of laboratory safety is to establish a barrier between the handler and the hazardous material. A thorough hazard assessment dictates the necessary level of protection.

Protocol:

  • Review the Safety Data Sheet (SDS) for this compound before handling[1][2][3].

  • Don appropriate PPE, including:

    • Gloves: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use[1].

    • Eye Protection: Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash risk[1].

    • Lab Coat: A standard laboratory coat to protect from skin contact.

    • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent respiratory irritation[1]. All handling of the solid should ideally occur within a fume hood to minimize inhalation risk[3].

Step 2: Waste Characterization and Segregation

Why: Proper characterization and segregation of chemical waste are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. This practice prevents dangerous chemical reactions and ensures the waste is sent to the correct disposal facility, often at a lower cost.

Protocol:

  • Characterize the waste: this compound is a halogenated organic solid . The presence of fluorine atoms classifies it as halogenated[4].

  • Segregate the waste:

    • Do not mix this waste with non-halogenated organic waste, inorganic waste (acids, bases), or any other waste streams[5][6].

    • Keep solid and liquid waste separate[7].

Step 3: Containerization and Labeling

Why: Secure and clearly labeled containers prevent leaks, spills, and accidental mixing of incompatible chemicals. Proper labeling is a legal requirement and provides critical information to waste handlers.

Protocol:

  • Select a suitable container:

    • Use a container that is compatible with the chemical. The original product container is often a good choice[8].

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks[8][9].

  • Label the container:

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

    • Clearly write the full chemical name: "this compound" and the CAS number: "1156491-10-9".

    • Indicate the hazards: "Toxic," "Irritant," "Environmental Hazard."

    • Record the accumulation start date.

Step 4: Accumulation and Storage

Why: Designated satellite accumulation areas (SAAs) ensure that hazardous waste is stored safely and in a controlled manner, minimizing the risk of spills and exposure to laboratory personnel.

Protocol:

  • Store the labeled waste container in a designated SAA within the laboratory.

  • The container must be kept closed at all times, except when adding waste[5].

  • Ensure the storage area is away from sources of ignition and incompatible materials, such as strong oxidizing agents[2].

  • Do not accumulate more than the regulatory limit of hazardous waste in the SAA.

Step 5: Final Disposal

Why: Hazardous waste must be disposed of through a licensed and approved waste disposal facility to ensure it is managed in an environmentally sound manner, typically via high-temperature incineration for halogenated organic compounds[4][10].

Protocol:

  • Once the container is full or has reached the accumulation time limit set by your institution, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[8][9].

  • Never dispose of this compound down the drain or in the regular trash[2][3][8]. This is illegal and poses a significant threat to the environment.

  • Maintain a record of the disposal, including the chemical name, quantity, and date of pickup.

Emergency Procedures: Spill and Exposure Response

In case of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels on a large spill.

  • Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately[1].

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1][2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, environmental stewardship, and scientific integrity.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride. Retrieved from .

  • Ambeed, Inc. (n.d.). Safety Data Sheet: (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride. Retrieved from .

  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: Cyclopropylamine.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid.
  • Fisher Scientific. (2025, December 19).
  • PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Bucknell University. (2016, April 15).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Vanderbilt University Medical Center. (n.d.).
  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • ChemicalBook. (2025, July 14). (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • Ace Waste. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Daniels Health. (2025, May 21).
  • Braun Research Group. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (n.d.).
  • 3M. (n.d.). Prepared by 3M.
  • ChemicalBook. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.